ZINC nitrate

Catalog No.
S907796
CAS No.
13778-30-8
M.F
N2O6Zn
Zn(NO3)2
Zn(NO3)2
N2O6Zn
M. Wt
189.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZINC nitrate

CAS Number

13778-30-8

Product Name

ZINC nitrate

IUPAC Name

zinc;dinitrate

Molecular Formula

N2O6Zn
Zn(NO3)2
Zn(NO3)2
N2O6Zn

Molecular Weight

189.4 g/mol

InChI

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2

InChI Key

ONDPHDOFVYQSGI-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2]

solubility

Soluble in alcohol.
In water, 93 g/100g.
Solubility in water, g/100ml at 20 °C: 200 (very good)

Synonyms

zinc nitrate, zinc nitrate hexahydrate, zinc nitrate, (65)Zn-labeled

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2]

The exact mass of the compound ZINC nitrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol.in water, 93 g/100g.solubility in water, g/100ml at 20 °c: 200 (very good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc nitrate (CAS 13778-30-8) is a highly soluble, strongly oxidizing inorganic salt predominantly utilized as a high-purity zinc precursor in advanced materials synthesis. It is characterized by its exceptional solubility in both aqueous and alcoholic solvents, making it highly processable for sol-gel, hydrothermal, and spray pyrolysis workflows . Beyond its role as a simple zinc source, the nitrate anion provides unique chemical functionality; it acts as an autogenous reducible species in electrochemical baths and decomposes completely into volatile gases during thermal processing [1]. These baseline properties make it a foundational material for the scalable manufacturing of zinc oxide (ZnO) thin films, 1D nanostructures, and coordination polymers, where precursor purity and process compatibility directly dictate final material performance.

In materials science and industrial procurement, substituting zinc nitrate with generic alternatives like zinc acetate, zinc chloride, or zinc sulfate fundamentally alters process chemistry and final material properties. The choice of the counter-anion dictates the thermodynamic growth kinetics, the electrochemical bath requirements, and the ultimate purity of the synthesized product [1]. For instance, replacing zinc nitrate with zinc chloride in electrodeposition introduces corrosive halides and necessitates continuous external oxygen sparging, complicating reactor design and limiting scalability [1]. Similarly, substituting with zinc acetate introduces coordinating ligands that physically restrict the c-axis growth of nanoparticles, preventing the formation of anisotropic 1D nanostructures [2]. Consequently, generic substitution compromises application-critical performance, manufacturability, and defect control.

Autogenous Hydroxide Generation in Thin-Film Electrodeposition

In the electrochemical deposition of zinc oxide (ZnO), the choice of precursor dictates the complexity of the electrolytic bath. Zinc nitrate acts as both the zinc source and the oxygen/hydroxide source, as the cathodic reduction of the nitrate ion autogenerates the local alkaline environment required for Zn(OH)2 precipitation (requiring 0 sccm of external O2) [1]. In contrast, using zinc chloride requires continuous external oxygen gas sparging to drive the reduction of dissolved O2, complicating the reactor design and limiting mass-transfer scalability [1].

Evidence DimensionHydroxide generation mechanism
Target Compound DataAutogenous OH- generation (0 sccm external O2 required)
Comparator Or BaselineZinc chloride (requires continuous external O2 sparging)
Quantified Difference100% reduction in external oxygen gas dependency
ConditionsCathodic electrodeposition of ZnO on conductive substrates

Simplifies industrial electrodeposition setups and improves process scalability by removing the dependency on dissolved oxygen mass transfer.

Precursor-Directed Anisotropic Growth of 1D Nanostructures

The coordinating nature of the precursor anion significantly impacts the morphological evolution of ZnO nanoparticles. Zinc nitrate features a non-coordinating nitrate ion, which promotes highly anisotropic, c-axis preferred growth, consistently yielding 1D nanostructures such as nanorods and nanowires with high aspect ratios (>5:1) [1]. Conversely, zinc acetate introduces acetate ligands that coordinate with the zinc crystal facets, restricting c-axis elongation and forcing isotropic growth, which typically results in spherical or hexagonal particle morphologies with aspect ratios near 1:1 [1].

Evidence DimensionNanoparticle morphology and growth axis
Target Compound DataHighly anisotropic 1D growth (aspect ratios > 5:1)
Comparator Or BaselineZinc acetate promotes isotropic growth (aspect ratios ~ 1:1)
Quantified DifferenceEnables controlled c-axis elongation for 1D structures
ConditionsHydrothermal and precipitation synthesis routes

Critical for selecting the correct precursor when manufacturing 1D nanostructures optimized for directional electron transport in sensors or photovoltaics.

Thermal Decomposition Profile and Halide-Free Purity

For high-purity oxide synthesis via calcination or spray pyrolysis, the thermal decomposition pathway of the precursor is paramount. Zinc nitrate decomposes completely into volatile nitrogen oxides (NOx) and oxygen at relatively low temperatures (<350°C), leaving behind phase-pure ZnO with no residual heteroatoms [1]. Substituting this with zinc chloride or zinc sulfate requires significantly higher calcination temperatures (>600°C) and frequently results in residual chloride or sulfur impurities, which act as unwanted dopants or recombination centers in electronic applications [1].

Evidence DimensionThermal decomposition residues and temperature
Target Compound Data100% volatile byproduct elimination at <350°C
Comparator Or BaselineZinc sulfate/chloride require >600°C and leave S/Cl residues
Quantified Difference>250°C reduction in required calcination temperature with zero halide/sulfur contamination
ConditionsThermal calcination and spray pyrolysis

Ensures the production of high-purity, defect-controlled metal oxides required for sensitive semiconductor and optoelectronic applications without excessive thermal budgets.

Scalable Electrodeposition of Transparent Conducting Oxides (TCOs)

Zinc nitrate is the preferred precursor for the electrochemical deposition of ZnO thin films on conductive substrates. Because the nitrate ion undergoes cathodic reduction to generate hydroxide locally, this compound eliminates the need for complex oxygen-sparged reactor designs required by chloride-based baths, enabling highly uniform, macroscopically defect-free film growth suitable for large-area TCO manufacturing [1].

Hydrothermal Synthesis of 1D Nanostructures

In the manufacturing of nanorods and nanowires for sensors and photovoltaics, zinc nitrate is selected over zinc acetate. The non-coordinating nature of the nitrate anion allows for unrestricted c-axis elongation during hydrothermal synthesis, consistently yielding the highly anisotropic 1D morphologies required for directed electron transport [2].

High-Purity Precursor for Spray Pyrolysis

For the production of semiconductor-grade metal oxides via spray pyrolysis or calcination, zinc nitrate provides a distinct purity advantage. It decomposes completely into volatile nitrogen oxides at temperatures below 350°C, ensuring the final oxide lattice is free from the residual halide or sulfur dopants that typically plague chloride or sulfate precursors, thereby preserving intrinsic electronic properties [2].

Physical Description

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes.
DryPowder; Liquid
COLOURLESS CRYSTALS OR POWDER.

Color/Form

White powde

Density

2.07 at 68 °F (USCG, 1999)
Relative density (water = 1): 2.07 (hexahydrate)

Melting Point

97 °F (USCG, 1999)
-18 °C /hydrate/
~110 °C

UNII

EDO66F5U49

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 206 of 209 companies with hazard statement code(s):;
H272 (98.54%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (48.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (88.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (34.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (68.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

7779-88-6

Associated Chemicals

Zinc nitrate hexahydrate;10196-18-6

Wikipedia

Zinc nitrate

Methods of Manufacturing

ACTION OF NITRIC ACID ON ZINC OR ZINC OXIDE. /HEXAHYDRATE/

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Nitric acid, zinc salt (2:1): ACTIVE

Storage Conditions

KEEP WELL CLOSED & IN A COOL PLACE. /HEXAHYDRATE/

Dates

Last modified: 08-15-2023

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